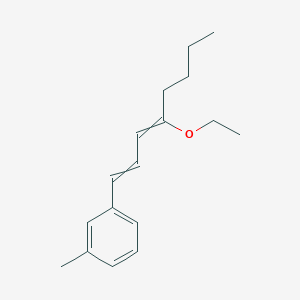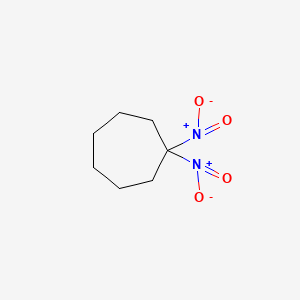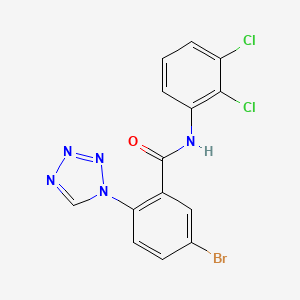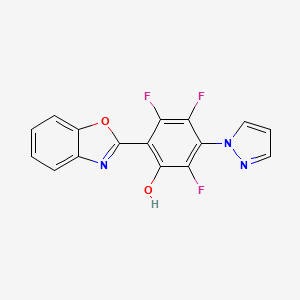
1-(4-Ethoxyocta-1,3-dien-1-yl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyocta-1,3-dien-1-yl)-3-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with an ethoxyocta-1,3-dienyl group and a methyl group. The presence of conjugated double bonds in the side chain suggests potential reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyocta-1,3-dien-1-yl)-3-methylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylbenzene (m-xylene) with 4-ethoxyocta-1,3-diene under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyocta-1,3-dien-1-yl)-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bonds can yield saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(4-ethoxyocta-1,3-dien-1-yl)-3-methylbenzoic acid.
Reduction: Formation of 1-(4-ethoxyoctyl)-3-methylbenzene.
Substitution: Formation of 1-(4-ethoxyocta-1,3-dien-1-yl)-3-bromomethylbenzene.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of conjugated dienes on biological systems.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyocta-1,3-dien-1-yl)-3-methylbenzene depends on its interaction with molecular targets. The conjugated dienes may participate in electron transfer reactions, influencing various biochemical pathways. The benzene ring can undergo electrophilic substitution, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyocta-1,3-dien-1-yl)-3-methylbenzene: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyocta-1,3-dien-1-yl)-4-methylbenzene: Similar structure with the methyl group in a different position on the benzene ring.
Properties
CAS No. |
920974-96-5 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-(4-ethoxyocta-1,3-dienyl)-3-methylbenzene |
InChI |
InChI=1S/C17H24O/c1-4-6-12-17(18-5-2)13-8-11-16-10-7-9-15(3)14-16/h7-11,13-14H,4-6,12H2,1-3H3 |
InChI Key |
IYQRUDJECDTXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC=CC1=CC=CC(=C1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide](/img/structure/B15172521.png)
![2-(3-nitrophenyl)-5-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172526.png)



![2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B15172562.png)

![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one](/img/structure/B15172568.png)

![N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B15172587.png)
![4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15172593.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]-](/img/structure/B15172596.png)


